molecular formula C10H13ClO B3056998 4-(3-Chlorophenyl)butan-1-ol CAS No. 75906-35-3

4-(3-Chlorophenyl)butan-1-ol

Cat. No.: B3056998
CAS No.: 75906-35-3
M. Wt: 184.66
InChI Key: YBUZVYGUBQXUBI-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)butan-1-ol is an organic compound with the molecular formula C10H13ClO. It is a member of the class of compounds known as phenylbutanols, which are characterized by a butanol chain attached to a phenyl ring. The presence of a chlorine atom on the phenyl ring at the third position adds to its unique chemical properties. This compound is used in various chemical and pharmaceutical applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chlorophenyl)butan-1-ol can be synthesized through several methods. One common method involves the reduction of 4-(3-chlorophenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the Grignard reaction, where 3-chlorobenzyl chloride reacts with butylmagnesium bromide to form the corresponding alcohol after hydrolysis.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form 4-(3-chlorophenyl)butan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: 4-(3-Chlorophenyl)butan-1-one

    Reduction: 4-(3-Chlorophenyl)butane

    Substitution: Various substituted phenylbutanols depending on the nucleophile used

Scientific Research Applications

4-(3-Chlorophenyl)butan-1-ol is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)butan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)butan-1-ol
  • 4-(2-Chlorophenyl)butan-1-ol
  • 4-(3-Bromophenyl)butan-1-ol

Uniqueness

4-(3-Chlorophenyl)butan-1-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, the 3-chloro substitution provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

4-(3-chlorophenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUZVYGUBQXUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314348
Record name 3-Chlorobenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75906-35-3
Record name 3-Chlorobenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75906-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzenebutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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